molecular formula C23H26NOP B13945298 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide CAS No. 51713-13-4

1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide

Cat. No.: B13945298
CAS No.: 51713-13-4
M. Wt: 363.4 g/mol
InChI Key: VZVLCQWRTUBMLA-UHFFFAOYSA-N
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Description

1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide is a specialized phosphine-based compound that serves as a valuable ligand in transition metal-catalyzed reactions. Its structure incorporates both a phosphine oxide group and a dimethylamino group, which can contribute to its coordination properties and solubility. Phosphine ligands of this type are fundamental in facilitating key transformations in organic synthesis, such as cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the development of pharmaceuticals and advanced materials. The specific steric and electronic profile of this ligand can influence the activity and selectivity of the metal catalyst it coordinates with, making it a subject of interest for researchers optimizing catalytic systems. This compound is related to a class of aminophosphine ligands that have been investigated for their role in various catalytic processes. It is presented for research applications only and is intended for use by qualified laboratory professionals. Proper personal protective equipment should be worn when handling this chemical, and it should be used only in a well-ventilated environment, such as a fume hood.

Properties

CAS No.

51713-13-4

Molecular Formula

C23H26NOP

Molecular Weight

363.4 g/mol

IUPAC Name

3-diphenylphosphoryl-N,N-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C23H26NOP/c1-24(2)19-18-23(20-12-6-3-7-13-20)26(25,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3

InChI Key

VZVLCQWRTUBMLA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Phosphonium Salt Intermediate

Inspired by the one-pot synthesis of 2,4,6-trimethylbenzoyl-diphenylphosphine oxide, this route avoids isolation of intermediates.

Procedure :

  • Reagents :
    • Diphenylphosphine chloride
    • 1-Phenyl-3-dimethylaminopropylmagnesium bromide (Grignard reagent)
    • Solvent (e.g., THF)
  • Reaction Steps :
    • Generate the Grignard reagent from 1-phenyl-3-dimethylaminopropyl bromide and Mg.
    • Add diphenylphosphine chloride to the Grignard reagent at 0°C.
    • Oxidize the resulting phosphine to the oxide using H₂O₂ or air.

Example :

Diphenylphosphine chloride (2.2 g, 10 mmol) in THF is treated with 1-phenyl-3-dimethylaminopropylmagnesium bromide (12 mmol) at 0°C. After stirring for 4 hours, H₂O₂ (30%) is added, and the product is extracted with DCM.

Phospha-Michael Addition

Adapted from bifunctional phosphorus phenol synthesis, this method leverages nucleophilic addition to activated alkenes.

Procedure :

  • Reagents :
    • Diphenylphosphine oxide
    • Acrylate derivative (e.g., 3-dimethylamino-1-phenylpropyl acrylate)
    • Base (e.g., DBU)
  • Mechanism :
    • The base promotes a phospha-Michael addition of diphenylphosphine oxide to the acrylate.
    • Subsequent hydrolysis yields the phosphine oxide.

Example :

A solution of diphenylphosphine oxide (1.8 g, 8.3 mmol) and 3-dimethylamino-1-phenylpropyl acrylate (2.0 g, 8.3 mmol) in toluene is treated with DBU (1.3 g) at 60°C for 6 hours. The product is purified via recrystallization.

Key Analytical Data

Characterization data for analogous compounds provide benchmarks:

Parameter Value Source
³¹P NMR (δ ppm) 22.5–25.0 (phosphine oxide)
¹H NMR δ 2.2 (N(CH₃)₂), 7.2–7.8 (aromatics)
Yield 85–92%

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may complicate purification.
  • Temperature : Higher temperatures (80–110°C) improve reaction kinetics but risk decomposition.
  • Purification : Column chromatography (silica gel, DCM/MeOH) or crystallization (ethanol/water) is effective.

Challenges and Solutions

  • Side Reactions : Competing oxidation or over-alkylation can occur. Use stoichiometric control and inert atmospheres.
  • Stereochemistry : The 3-dimethylaminopropyl chain may introduce stereoisomers. Chiral HPLC or asymmetric synthesis methods are recommended.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine. Substitution reactions can produce a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the monomers used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide include:

Uniqueness

Diphenyl [alpha-[2-(dimethylamino)ethyl]benzyl]phosphine oxide is unique due to its specific structure, which allows for a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned .

Biological Activity

1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide, with the CAS number 51713-13-4, is a phosphine oxide compound characterized by a unique structure that includes a diphenylphosphine oxide moiety linked to a propyl chain containing a dimethylamino group and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biotechnology.

  • Molecular Formula: C₁₈H₂₃N₁O₁P
  • Molecular Weight: 363.47 g/mol
  • Solubility: Soluble in polar organic solvents

The biological activity of 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide is primarily attributed to its role as a photoinitiator . Upon exposure to ultraviolet light, it undergoes homolytic cleavage, generating reactive radicals that can initiate polymerization reactions. This property is particularly useful in drug delivery systems and tissue engineering applications, where controlled polymerization is crucial for forming biocompatible materials.

Pharmacological Studies

Preliminary studies have indicated that this compound exhibits acute toxicity, with an LD50 value of 228 mg/kg when administered intraperitoneally in mice. This suggests that while it may have therapeutic potential, careful consideration must be given to its safety profile.

Interaction with Biological Molecules

Research has shown that 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide interacts with various biological molecules, functioning as a ligand in metal complexes. This interaction is significant for understanding its influence on biological systems and potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique features of 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide:

Compound NameMolecular FormulaUnique Features
Diphenylphosphine oxideC₁₂H₁₁OSimpler structure, primarily used as a ligand
1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphineC₁₈H₂₃NSimilar amine group but lacks the oxygen functionality
Triphenylphosphine oxideC₁₈H₁₅OContains three phenyl groups; widely used as a reagent
Bis(diphenylphosphino)ethaneC₂₄H₂₃P₂Bidentate ligand; used in catalysis

The compound's combination of phosphorus and nitrogen functionalities allows it to participate in diverse chemical reactions, enhancing its potential applications in various fields.

Photoinitiation in Polymerization

In studies focused on photoinitiation, 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide has been shown to effectively initiate polymerization processes under UV light. This property is essential for developing advanced materials used in drug delivery systems.

Q & A

Q. What are the key considerations for synthesizing 1-(1-Phenyl-3-dimethylaminopropyl)diphenylphosphine oxide in high purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, diphenylphosphine oxide can react with alkyl halides (e.g., 1-bromo-3-dimethylaminopropane derivatives) under basic conditions. Critical factors include:

  • Reagent stoichiometry : Ensure a 1:1 molar ratio of diphenylphosphine oxide to the alkylating agent to minimize side products.
  • Base selection : NaH or KOtBu in THF is often used to deprotonate the P(O)H group, enhancing nucleophilicity .
  • Purification : Trituration with diethyl ether or column chromatography is recommended to isolate the product from unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : 31^{31}P NMR is critical for verifying phosphorus environments (δ ~25–30 ppm for phosphine oxides). 1^{1}H and 13^{13}C NMR confirm alkyl/aryl group connectivity .
  • Mass spectrometry : HRMS (ESI or EI) validates molecular weight, with key fragments corresponding to diphenylphosphine oxide (C12_{12}H10_{10}OP+^+) .
  • Elemental analysis : Carbon, hydrogen, and phosphorus percentages should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the dimethylaminopropyl substituent influence the reactivity of diphenylphosphine oxide in hydrophosphorylation reactions?

The dimethylaminopropyl group introduces steric and electronic effects:

  • Steric hindrance : The bulky substituent can slow down reactions with terminal alkynes but improve regioselectivity for α-addition products.
  • Electronic effects : The amine group may act as a weak electron donor, stabilizing transition states in copper-catalyzed hydrophosphorylation. Competitive experiments with electron-deficient alkynes (e.g., methyl propiolate) show higher reactivity than electron-rich analogs (e.g., phenylacetylene) .
  • Mechanistic insights : Deuterium-labeling studies suggest a radical pathway in hydrophosphorylation, with the amine group modulating hydrogen-atom transfer steps .

Q. What strategies optimize the enantioselective synthesis of P-stereogenic derivatives of this compound?

Enantioselectivity requires chiral auxiliaries or catalysts:

  • Chiral ligands : Use (R)-BINAP or (S)-QUINAP in palladium-catalyzed cross-coupling to achieve enantiomeric excess (ee >90%) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
  • Asymmetric catalysis : Rhodium complexes with monodentate phosphines yield stereoselective P–C bond formation .

Q. How does this compound perform as a ligand in transition-metal catalysis for C–H activation?

The phosphine oxide moiety acts as a directing group and stabilizes metal intermediates:

  • Copper catalysis : In C–H borylation, the dimethylaminopropyl group enhances substrate binding via weak coordination to Cu(I), improving turnover frequency (TOF) by 2–3× compared to unsubstituted analogs .
  • Silver-mediated cyclization : Electrochemical studies show AgOAc (0.1 equiv.) facilitates benzo[b]phosphole oxide formation via oxidative C–H/PH coupling, achieving >80% yield at 2 F/mol .

Q. What are the challenges in analyzing E/Z isomerism in bisphosphine oxide derivatives of this compound?

Key challenges include:

  • NMR differentiation : 31^{31}P NMR is insufficient; instead, use 1^{1}H-31^{31}P HMBC to correlate phosphorus with adjacent protons. E isomers show distinct coupling constants (J ~15–20 Hz) vs. Z isomers (J <5 Hz) .
  • Chromatographic resolution : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) achieves baseline separation for ee determination .

Comparative and Methodological Questions

Q. How do the catalytic properties of this compound compare to other phosphine oxides in Mitsunobu reactions?

Unlike traditional Mitsunobu reagents (e.g., triphenylphosphine), this compound:

  • Reduces stoichiometric waste : Catalytic amounts (10 mol%) suffice due to in situ regeneration of the active phosphine oxide .
  • Solvent compatibility : Works in THF or DMF but shows lower efficiency in polar aprotic solvents (e.g., DMSO) due to ligand dissociation .
  • Substrate scope : Effective for secondary alcohols but struggles with sterically hindered tertiary alcohols (<20% yield) .

Q. What computational methods best predict the electronic properties of this compound for material science applications?

  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and computes frontier orbitals. The LUMO (-1.8 eV) indicates strong electron-accepting ability, making it suitable as an n-type host in OLEDs .
  • Molecular dynamics (MD) : Simulates packing behavior in polymer matrices (e.g., epoxy resins), correlating with experimental Tg values (±5°C accuracy) .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity with terminal alkynes: How to reconcile conflicting studies?

Some studies claim exclusive α-addition, while others report β-selectivity:

  • Resolution : Reaction conditions dictate outcomes. Copper catalysts (e.g., CuI) favor α-addition via a radical mechanism, whereas palladium systems promote β-addition through oxidative addition .
  • Control experiments : Competitive reactions with isotopic labeling (D/H) clarify mechanistic pathways .

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